molecular formula C14H17N3O4S2 B12210552 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12210552
M. Wt: 355.4 g/mol
InChI Key: HOHJLCQOACJLBT-UHFFFAOYSA-N
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Description

2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide ( 895827-14-2) is a synthetic small molecule with the molecular formula C14H17N3O4S2 and a molecular weight of 355.4 g/mol . This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic motif recognized as a structural subunit in numerous products with remarkable biological activities . Derivatives of 1,3,4-thiadiazole have been extensively investigated for their diverse pharmacological properties, including anticancer , antimicrobial , antiepileptic , and anti-inflammatory activities . The 1,3,4-thiadiazole core is found in several commercially available drugs, such as the carbonic anhydrase inhibitors acetazolamide and methazolamide, as well as in cephalosporin antibiotics like cefazolin . The specific presence of a methylsulfonyl group on the thiadiazole ring, as seen in this compound, is a feature known to contribute to the potential of such molecules to act as enzyme inhibitors . Beyond pharmaceutical research, 1,3,4-thiadiazole derivatives have also shown utility in materials science, serving as ligands for metal complexes , components in polymers, and in the development of corrosion-resistant coatings . This combination of features makes 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide a compound of significant interest for advanced research and development applications in medicinal chemistry and chemical biology. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-butoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-4-9-21-11-8-6-5-7-10(11)12(18)15-13-16-17-14(22-13)23(2,19)20/h5-8H,3-4,9H2,1-2H3,(H,15,16,18)

InChI Key

HOHJLCQOACJLBT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Introduction of Methylsulfonyl Group

The methylsulfonyl moiety at position 5 of the thiadiazole ring may be introduced during cyclodehydration if the starting carboxylic acid already contains this group. For instance, methylsulfonylacetic acid would cyclize to directly yield 1 . However, if the methylsulfonyl group is absent in the precursor, post-synthetic oxidation of a methylthio (-SMe) intermediate could be employed.

Oxidation Protocol :

  • Starting material : 5-(methylthio)-1,3,4-thiadiazol-2-amine.

  • Reagent : Hydrogen peroxide (H₂O₂, 30%) or Oxone® in acetic acid.

  • Conditions : Reflux for 4–6 hours.

  • Yield : ~85–90% (estimated based on analogous sulfonylations).

Synthesis of 2-Butoxybenzoyl Chloride

The 2-butoxybenzamide moiety is prepared from salicylic acid through O-alkylation followed by activation as an acyl chloride:

Alkylation of Salicylic Acid

2-Hydroxybenzoic acid (salicylic acid) is alkylated with 1-bromobutane in the presence of a base:

  • Reagents : 1-Bromobutane (1.2 eq), K₂CO₃ (2.0 eq), DMF (solvent).

  • Conditions : 80°C, 12 hours.

  • Yield : ~75% (based on similar etherifications).

Conversion to Acyl Chloride

The resulting 2-butoxybenzoic acid is treated with thionyl chloride (SOCl₂):

  • Reagents : SOCl₂ (excess), catalytic DMF.

  • Conditions : Reflux for 2 hours, followed by solvent evaporation.

Amide Coupling

The final step involves coupling 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine (1 ) with 2-butoxybenzoyl chloride (2 ) to form the target amide. This is achieved under Schotten-Baumann conditions or using coupling agents:

Schotten-Baumann Reaction

  • Reagents : 1 (1.0 eq), 2 (1.2 eq), aqueous NaOH (10%), THF.

  • Conditions : 0°C to room temperature, 4 hours.

  • Workup : Acidification with HCl, filtration, recrystallization from ethanol.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DCM.

  • Conditions : Room temperature, 12 hours.

  • Yield : ~80–85% (estimated from similar benzamide syntheses).

Analytical Data and Characterization

Successful synthesis requires validation via spectral techniques:

  • ¹H NMR : Key signals include the butoxy chain (δ 0.95–1.55 ppm, multiplet), aromatic protons (δ 7.20–8.10 ppm), and methylsulfonyl group (singlet at δ 3.10 ppm).

  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, methylsulfonyl (SO₂CH₃) at ~40 ppm.

  • HRMS : Molecular ion peak at m/z 395.08 (calculated for C₁₅H₁₉N₃O₄S₂).

Challenges and Optimization

  • Regioselectivity : Ensuring the methylsulfonyl group occupies position 5 requires careful selection of the carboxylic acid precursor.

  • Oxidation Side Reactions : Over-oxidation of thioethers to sulfones must be controlled via stoichiometric H₂O₂.

  • Amide Bond Stability : Use of mild coupling conditions prevents decomposition of the thiadiazole ring .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action likely involves the inhibition of specific enzymes or pathways essential for bacterial survival.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways. The interactions with molecular targets such as receptors and enzymes are crucial in understanding its pharmacological profile .

Synthesis and Mechanism of Action

The synthesis of 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can be approached through various organic reactions involving the coupling of the thiadiazole derivative with the benzamide structure. Understanding the synthesis routes allows for optimization in industrial settings to enhance yield and purity through advanced techniques like chromatography.

Anticancer Screening

A significant study involved screening a library of compounds to identify novel anticancer agents. 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide emerged as a promising candidate due to its ability to inhibit tumor growth in multicellular spheroids. This model mimics the tumor microenvironment more accurately than traditional two-dimensional cultures .

In Vivo Studies

Further investigations included in vivo studies where the compound was administered to animal models. These studies aimed to evaluate pharmacokinetics and therapeutic efficacy. Results indicated that the compound could effectively reduce tumor size without significant toxicity to normal tissues .

Mechanism of Action

The mechanism of action of 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Disrupting cellular membranes: Affecting cell integrity and function.

Comparison with Similar Compounds

Structural Features :

  • The butoxy group (-OCH₂CH₂CH₂CH₃) on the benzamide moiety increases lipophilicity, which may improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy) .
Key Insights from Comparative Analysis:

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound may improve binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), analogous to nitazoxanide derivatives . Bromo substituents () demonstrate higher anticancer potency, suggesting halogens and EWGs enhance cytotoxicity.
  • Lipophilicity : The butoxy chain in the target compound likely offers superior membrane penetration compared to methoxy or unsubstituted benzamides .

Positional Influence :

  • Substituents at the 5-position of the thiadiazole ring (e.g., methylsulfonyl, pyridin-2-yl) are critical for modulating activity, whereas benzamide ring substituents (e.g., 2-butoxy, 4-chloro) fine-tune physicochemical properties .

Biological Activity Trends :

  • Anticancer : Thiadiazoles with EWGs (Br, SO₂CH₃) or aromatic heterocycles (pyridin-2-yl) show pro-apoptotic and cell cycle arrest effects .
  • Antioxidant : Sulfonamide-linked derivatives (e.g., 9j) exhibit radical scavenging, highlighting the versatility of the 1,3,4-thiadiazole scaffold .

Synthesis Challenges :

  • The methylsulfonyl group requires precise sulfonation conditions, whereas butoxy introduction may involve alkylation under anhydrous conditions .

Biological Activity

2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H17N3O4S2C_{14}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 355.4 g/mol. Its unique structural features include a butoxy group, a thiadiazole ring, and a benzamide moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness similar to other thiadiazole derivatives. For instance, studies have indicated that compounds with similar structures possess significant bactericidal effects against Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus spp.16–31.25 µg/mL
Escherichia coli31.25–62.5 µg/mL
Pseudomonas aeruginosa16–31.25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT and promoting the production of reactive oxygen species (ROS) .

Cancer Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10–20Induces apoptosis via ROS generation
HepG2 (Liver Cancer)15–25PI3K/AKT pathway inhibition

The biological activity of 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors that modulate their activity. The presence of the thiadiazole ring is crucial as it enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

Several studies have documented the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy Study : A study highlighted the effectiveness of thiadiazole derivatives against multidrug-resistant bacterial strains, demonstrating that 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide falls within this category .
  • Anticancer Mechanism Exploration : Research focused on the cytotoxic effects of this compound on A549 cells revealed that it significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

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